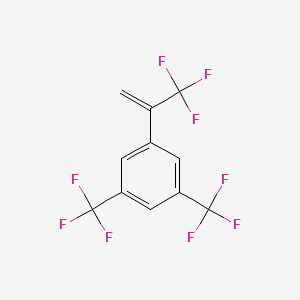
1,3-Bis(trifluoromethyl)-5-(1,1,1-trifluoroprop-2-en-2-yl)benzene
Cat. No. B8366632
M. Wt: 308.14 g/mol
InChI Key: MOAUXJAANLBTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08318757B2
Procedure details


To a solution of 20.0 g of 3,5-bis(trifluoromethyl)phenylboronic acid in 100 mL of tetrahydrofuran and 40 mL of water, 20.2 g of 2-bromo-3,3,3-trifluoropropene, 30.0 g of potassium carbonate and 0.023 g of 1,3-bis(2,6-diisopropylphenyl) imidazole-2-ylidene(1,4-naphthoquinone) palladium (0) dimer were added and the resultant mixture was stirred at 60° C. in a nitrogen atmosphere for 3 hours. After the completion of the reaction, the reaction mixture was left to be cooled down to room temperature and 100 mL of ice water was added to the reaction mixture, followed by extracting the resultant mixture with ethyl acetate (100 mL×2). The organic phase was washed with water and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography eluting with hexane to obtain 21.9 g of the objective substance as an orange oily substance.





Name
1,3-bis(2,6-diisopropylphenyl) imidazole-2-ylidene(1,4-naphthoquinone) palladium (0)
Quantity
0.023 g
Type
catalyst
Reaction Step One

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.Br[C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O.[Pd].C(C1C=CC=C(C(C)C)C=1N1C=CN(C2C(C(C)C)=CC=CC=2C(C)C)C1=C1CC(=O)C2C(=CC=CC=2)C1=O)(C)C>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)B(O)O)(F)F
|
|
Name
|
|
|
Quantity
|
20.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(=C)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
1,3-bis(2,6-diisopropylphenyl) imidazole-2-ylidene(1,4-naphthoquinone) palladium (0)
|
|
Quantity
|
0.023 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C(C)(C)C1=C(C(=CC=C1)C(C)C)N1C(N(C=C1)C1=C(C=CC=C1C(C)C)C(C)C)=C1C(C2=CC=CC=C2C(C1)=O)=O
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by extracting the resultant mixture with ethyl acetate (100 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over saturated saline and anhydrous sodium sulfate in this order
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 21.9 g of the objective substance as an orange oily substance
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(=C)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
